1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea
Description
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a substituted urea derivative characterized by a 3-fluorophenyl group attached to one nitrogen atom of the urea backbone and a 4-methylphenylsulfonyl group linked to the other nitrogen. For instance, sulfonylurea derivatives are widely studied for their biological activities, including kinase inhibition and receptor binding, due to their ability to engage in hydrogen bonding and hydrophobic interactions . The 3-fluorophenyl moiety may enhance metabolic stability and influence electronic properties, while the 4-methylphenylsulfonyl group could contribute to steric bulk and solubility modulation .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10-5-7-13(8-6-10)21(19,20)17-14(18)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDFMUDFGTWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Fluoroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Step 2: The sulfonamide is then treated with phosgene or a phosgene equivalent to form the sulfonyl isocyanate intermediate.
Step 3: The sulfonyl isocyanate intermediate is reacted with an amine to form the final urea derivative.
Industrial Production Methods
In industrial settings, the production of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced urea derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea belongs to the class of sulfonylureas, which are primarily used as antidiabetic agents. These compounds work by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels. Recent studies have focused on enhancing the efficacy and reducing side effects of these agents through structural modifications, including the introduction of fluorine and methylsulfonyl groups .
Case Study: α-Glucosidase Inhibition
Research has indicated that derivatives of sulfonylureas, including 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea, exhibit significant α-glucosidase inhibitory activity. This property is crucial for managing postprandial hyperglycemia in diabetic patients. A study reported the synthesis and evaluation of various sulfonylurea derivatives, demonstrating improved inhibitory activity compared to traditional agents .
Pharmacological Research
Potential in Treating Cardiovascular Diseases
Recent patent filings suggest that compounds related to 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea are being investigated for their potential in treating dilated cardiomyopathy (DCM). The modification of the sulfonamide group has shown promise in enhancing cardiac function and reducing symptoms associated with this condition .
Skin Sensitization Studies
The compound has also been evaluated for its safety profile concerning skin sensitization. Studies utilizing the Local Lymph Node Assay (LLNA) have been conducted to assess its potential as an allergen, providing vital data for regulatory assessments and safety evaluations in pharmaceuticals .
Agricultural Applications
Herbicide Development
Beyond medicinal applications, sulfonylureas are also explored as herbicides due to their ability to inhibit specific enzymes in plants. The structural characteristics of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea may contribute to its effectiveness as a selective herbicide, targeting weed species while minimizing damage to crops .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of its hypoglycemic effects, the compound may act by inhibiting certain enzymes involved in glucose metabolism or by binding to receptors that regulate insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Sulfonyl-Containing Ureas
1-(4-Trifluoromethylphenyl)-3-(phenylsulfonyl)urea ():
- Structure : Features a trifluoromethylphenyl group instead of 3-fluorophenyl and a phenylsulfonyl group.
- Properties : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the 3-fluorophenyl substituent. This may enhance binding to hydrophobic pockets in target proteins.
- Molecular Weight : C₁₄H₁₁F₃N₂O₃S (MW: 344.31 g/mol) vs. the target compound’s estimated MW of ~330 g/mol.
- 1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea (): Structure: Incorporates a naphthalene sulfonyl group and 4-chlorophenyl substituent. Molecular Weight: 360.81 g/mol, significantly higher than the target compound due to the naphthalene group .
Halogen-Substituted Ureas
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (): Structure: Lacks the sulfonyl group but includes 3-chloro and 4-fluoro substituents. Collision Cross-Section: Predicted physicochemical properties (e.g., solubility) may differ due to reduced polarity .
- 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea (): Structure: Bromo and trifluoromethyl groups enhance steric and electronic effects.
Biological Activity
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a sulfonylurea derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features, which include a fluorinated phenyl group and a sulfonamide moiety, suggesting possible applications in diabetes management and other therapeutic areas.
Chemical Structure and Properties
The chemical formula for 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is . Its structure can be represented as follows:
Where:
Synthesis
The synthesis typically involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl isocyanate. The process generally includes several steps:
- Formation of the sulfonamide by reacting 3-fluoroaniline with 4-methylbenzenesulfonyl chloride.
- Conversion of the sulfonamide to the corresponding sulfonyl isocyanate.
- Reaction with an amine to yield the final urea derivative.
The biological activity of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is primarily linked to its ability to interact with specific molecular targets, such as enzymes involved in glucose metabolism. It may act by inhibiting certain enzymes or modulating receptor activity related to insulin secretion, thus demonstrating hypoglycemic effects .
Enzyme Inhibition Studies
Research indicates that compounds within the sulfonylurea class can inhibit various enzymes, including those involved in glucose metabolism. For instance, studies have shown that modifications in the structure of sulfonylureas can lead to significant changes in their inhibitory potency against enzymes like glucokinase and others related to insulin signaling pathways .
Table 1: Inhibitory Activity of Sulfonylureas
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea | Glucokinase | <50 | |
| Glimepiride | ATP-sensitive K+ channel | <30 | |
| Glyburide | Sulfonylurea receptor | <15 |
Case Studies and Research Findings
Case Study 1: Hypoglycemic Effects
In a controlled study, the administration of 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea demonstrated a significant reduction in blood glucose levels in diabetic animal models. The results indicated an enhancement in insulin sensitivity and a decrease in hepatic glucose production, suggesting its potential as an effective hypoglycemic agent .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. Results indicated that it binds effectively to the active sites of key metabolic enzymes, supporting its role as a potential therapeutic agent for managing diabetes .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea?
- Methodological Answer : The synthesis typically involves coupling 3-fluorophenyl isocyanate with 4-methylbenzenesulfonamide under controlled conditions. Key parameters include:
- Solvent Selection : Dichloromethane or ethanol are preferred due to their ability to dissolve aromatic intermediates while maintaining reaction stability .
- Temperature : Reactions are conducted at 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .
- Catalysts : Triethylamine or pyridine can enhance nucleophilic substitution efficiency by deprotonating the sulfonamide .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, with final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach ensures unambiguous characterization:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.1–7.8 ppm) and sulfonyl/urea carbonyl signals (δ 165–170 ppm). Fluorine-19 NMR confirms the 3-fluorophenyl substituent .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z ~348.3 for CHFNOS) .
- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm) and urea carbonyl (1640–1680 cm) groups confirm functional groups .
Q. How can researchers optimize yield in large-scale synthesis?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate interactions between variables like reactant stoichiometry, solvent volume, and temperature. For example:
- Factors : 3 variables (temperature, molar ratio, stirring rate).
- Response Surface Analysis : Identifies optimal conditions (e.g., 1:1.2 molar ratio of isocyanate to sulfonamide, 25°C, 500 rpm stirring) .
Advanced Research Questions
Q. How to evaluate the compound's potential anticancer activity using in vitro assays?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM range). Include controls for sulfonamide cytotoxicity .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide DNA staining). Validate targets via Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
- Data Interpretation : Compare IC values to reference drugs (e.g., cisplatin) and analyze dose-dependent trends using nonlinear regression models .
Q. What computational strategies predict the compound's binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between the urea moiety and active-site residues (e.g., Zn coordination) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. Check for confounding factors like assay conditions (e.g., serum concentration, incubation time) .
- Reproducibility Tests : Replicate conflicting studies under standardized protocols (e.g., CLIA-certified labs). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm activity .
- Structural Analog Comparison : Compare results with structurally similar urea derivatives (e.g., linifanib analogs) to identify substituent-dependent trends .
Q. What advanced techniques characterize the compound's stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via UPLC-QTOF. Identify major degradants (e.g., hydrolyzed urea) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS. Calculate half-life (t) and metabolite profiles .
- Solid-State Analysis : Use DSC (differential scanning calorimetry) and PXRD to assess polymorphic transitions affecting shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
